CX516

Description

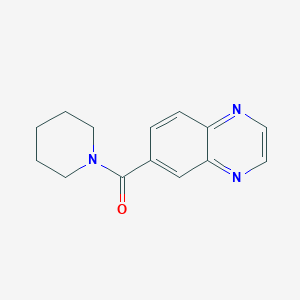

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGGVOPIJEHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165574 | |

| Record name | Ampalex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154235-83-3 | |

| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampalex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CX516 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampalex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154235-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CX516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ampakine CX516: A Technical Guide to its Mechanism of Action as an AMPA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, also known as Ampalex, is a pioneering member of the ampakine class of drugs that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a "low-impact" ampakine, its mechanism is characterized by a subtle but significant potentiation of glutamatergic neurotransmission. This document provides a detailed examination of the molecular and physiological mechanisms of this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its action. While early clinical trials in conditions such as Alzheimer's disease, ADHD, and schizophrenia were ultimately disappointing due to low potency and a short half-life, this compound remains a critical reference compound in neuroscience research.[2][3][4]

Core Mechanism of Action

This compound enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic transmission in the central nervous system.[5] Unlike direct agonists, this compound does not open the AMPA receptor channel on its own. Instead, it binds to an allosteric site, distinct from the glutamate binding site, and potentiates the receptor's response to its endogenous ligand, glutamate.[5]

Molecular Binding and Receptor Kinetics

Structural and functional studies have revealed that this compound binds to a specific allosteric site located at the interface between the subunits of the dimeric ligand-binding domain (LBD) of the AMPA receptor, specifically demonstrated with the GluA2 subunit.[6] This binding stabilizes the glutamate-bound, open conformation of the receptor.

The primary consequence of this stabilization is a slowing of the receptor's deactivation rate .[7] Deactivation is the process where the ion channel closes upon the dissociation of glutamate. By slowing this process, this compound prolongs the flow of ions (primarily Na+) through the channel in response to a single glutamate binding event. This leads to an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC).[7]

Critically, as a low-impact ampakine, this compound has only a modest effect on receptor desensitization—a process where the receptor enters a prolonged non-conducting state despite the continued presence of glutamate.[3][8] This property is believed to contribute to its relatively safe profile, as profound blockade of desensitization is associated with excitotoxicity and seizurogenic activity.[3] Furthermore, this compound does not significantly alter the binding affinity of glutamate for the receptor.[5][9]

Physiological Consequences

By enhancing AMPA receptor-mediated currents, this compound facilitates synaptic plasticity, a key cellular correlate of learning and memory. The enhanced depolarization from individual synaptic events makes it easier for postsynaptic neurons to reach the threshold for firing an action potential.

This enhanced depolarization is also critical for the induction of Long-Term Potentiation (LTP) . A stronger AMPA receptor-mediated depolarization helps to expel the Mg²⁺ block from the channel of the N-methyl-D-aspartate (NMDA) receptor. This allows for Ca²⁺ influx through the NMDA receptor, which triggers downstream signaling cascades essential for the synaptic strengthening that characterizes LTP.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound's action derived from various preclinical studies.

Table 1: Potency and Efficacy of this compound

| Parameter | Preparation | Value | Reference |

| EC₅₀ | Glutamate-evoked currents in acutely isolated PFC pyramidal neurons | 2.8 ± 0.9 mM | [8] |

| Eₘₐₓ | Glutamate-evoked currents in acutely isolated PFC pyramidal neurons | 4.8 ± 1.4-fold increase | [8] |

| Efficacy | Steady-state glutamate-induced currents in cortical neurons (6 mM this compound) | ~1000% increase | [9] |

| EC₅₀ | Potentiation of human iGluR4 receptor expressed in HEK293 cells | > 1000 µM | [10] |

Table 2: Effects of this compound on Receptor and Synaptic Kinetics

| Parameter | Effect | Value | Reference |

| Deactivation | Slows deactivation rate | Primary mechanism | [7] |

| Desensitization | Modest deceleration of desensitization process | Minimal effect | [8] |

| Recovery from Potentiation | Time for current to return to baseline after this compound removal | < 0.8 seconds | [9] |

| Hippocampal Cell Firing | Increase in CA1/CA3 firing during correct DNMS trials | 100 - 350% | [5][11] |

Key Experimental Protocols

The characterization of this compound relies on a combination of electrophysiological and behavioral assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the currents flowing through AMPA receptors in individual neurons in brain slices and to quantify the effect of this compound.

Objective: To measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from a neuron and assess the modulatory effect of this compound.

Methodology:

-

Slice Preparation: An animal (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin (e.g., 300-400 µm) coronal or sagittal slices of a brain region of interest, such as the hippocampus or prefrontal cortex. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]

-

Recording Setup: A single slice is transferred to a recording chamber on the stage of an upright microscope and is continuously perfused with oxygenated aCSF. The chamber is equipped with stimulating and recording electrodes controlled by micromanipulators.[13][14]

-

Pipette Preparation: A glass micropipette with a very fine tip (~1-2 µm) is fabricated using a micropipette puller. It is filled with an intracellular solution that mimics the ionic composition of the neuron's interior.[15][16]

-

Obtaining a Recording: The micropipette is lowered into the brain slice. Under visual guidance, the tip is carefully pressed against the membrane of a target neuron. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. A second, stronger pulse of suction ruptures the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).[14][15]

-

Data Acquisition: The neuron's membrane potential is "clamped" at a specific voltage (e.g., -70 mV to isolate AMPA currents) using a patch-clamp amplifier. A stimulating electrode is used to trigger the release of glutamate from nearby axons, and the resulting EPSC is recorded.[12]

-

Drug Application: After recording stable baseline EPSCs, this compound is added to the perfusing aCSF at a known concentration. The EPSCs are recorded again in the presence of the drug to measure any changes in amplitude, decay time, or other kinetic properties.[8]

Behavioral Assay: Delayed Non-Match-to-Sample (DNMS) Task

This task is used to assess short-term spatial working memory in rodents, a cognitive domain hypothesized to be enhanced by this compound.

Objective: To determine if this compound improves performance on a task requiring the rat to remember a previously visited location after a time delay.

Methodology:

-

Apparatus: A T-maze or an operant chamber with two retractable levers is typically used. The animal is food-restricted to motivate performance for a food reward (e.g., a sucrose pellet).[17][18]

-

Training: Rats are extensively trained on the task rule: "do not respond to the lever/arm that was just presented."[19]

-

Task Phases: Each trial consists of two main phases:

-

Sample Phase: One lever is extended (or one arm of a T-maze is opened). The rat must press the lever to receive a reward. This establishes the "sample" location to be remembered.[17]

-

Delay Phase: The lever is retracted, and a variable delay period ensues (e.g., ranging from 1 to 40 seconds). During this time, the rat must hold the sample location in its working memory.[17][19]

-

Choice Phase: Both levers are extended. To receive a reward, the rat must press the opposite (non-match) lever from the one presented in the sample phase. A correct choice is rewarded; an incorrect choice is not.[17]

-

-

Drug Administration: On test days, rats are administered an intraperitoneal (i.p.) injection of either this compound (e.g., 10-35 mg/kg) or a vehicle control solution a few minutes before the start of the behavioral session.[11]

-

Data Analysis: The primary measure is the percentage of correct choices, particularly as a function of the delay interval. An improvement in performance, especially at longer delays where memory is more challenged, indicates a cognitive-enhancing effect of the drug.[19] Studies found that this compound significantly improved performance on trials with delays of 6–35 seconds.[19]

References

- 1. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CX-516 - Wikipedia [en.wikipedia.org]

- 3. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch Clamp Protocol [labome.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. Transient strain differences in an operant delayed non-match to position task - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Discrete Paired-trial Variable-delay T-maze Task to Assess Working Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]

CX516: A Positive Allosteric Modulator of AMPA Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, a member of the ampakine class of drugs, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances excitatory neurotransmission by potentiating AMPA receptor function, primarily through a reduction in the rate of receptor deactivation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative effects on receptor kinetics, detailed experimental protocols for its characterization, and relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals working on glutamatergic neurotransmission and the development of cognitive enhancers.

Introduction

The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by cognitive deficits. This compound, also known as Ampalex, was one of the first ampakines to be developed and has been instrumental in understanding the therapeutic potential of this drug class. Although its clinical development was hampered by low potency and a short half-life, it remains a valuable research tool for studying AMPA receptor function. This guide summarizes the current knowledge on this compound's interaction with AMPA receptors.

Mechanism of Action

This compound is a "low-impact" ampakine, meaning it has a modest effect on AMPA receptor desensitization compared to "high-impact" ampakines. Its primary mechanism of action is to slow the deactivation of the AMPA receptor channel following glutamate binding. This leads to an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC).

Binding Site: this compound binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This site is located at the interface of the ligand-binding domain (LBD) dimer, near the hinge region that controls channel gating. This binding stabilizes the open conformation of the channel, thereby slowing its deactivation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on AMPA receptor function from various studies.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Type / Receptor Subtype | Reference |

| EC50 | 2.8 ± 0.9 mM | Pyramidal neurons (Prefrontal Cortex) | |

| > 1000 µM | HEK293 cells expressing human GluA4 | ||

| Emax | 4.8 ± 1.4-fold increase in glutamate-evoked current | Pyramidal neurons (Prefrontal Cortex) | |

| Glutamate Potency | 3-fold increase | Pyramidal neurons (Prefrontal Cortex) |

Table 2: Effects of this compound on AMPA Receptor Kinetics

| Kinetic Parameter | Effect of this compound | Notes | Reference |

| Deactivation | Slows the rate of deactivation | This is the primary mechanism of action. | |

| Desensitization | Modest deceleration | Produces little change in the degree of desensitization. | |

| mEPSC Frequency | No significant change | ||

| mEPSC Amplitude | Increased | Returns to near-normal levels in a disease model. |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize this compound: Whole-Cell Patch-Clamp Electrophysiology .

Whole-Cell Patch-Clamp Recording from Cultured Neurons or Acute Brain Slices

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents.

I. Materials and Solutions

-

Artificial Cerebrospinal Fluid (aCSF):

-

126 mM NaCl

-

3 mM KCl

-

2 mM MgSO4

-

2 mM CaCl2

-

1.25 mM NaH2PO4

-

26.4 mM NaHCO3

-

10 mM Glucose

-

Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use. The pH should be 7.4.

-

-

Internal Solution (for patch pipette):

-

115 mM K-Gluconate

-

4 mM NaCl

-

2 mM ATP-Mg

-

0.3 mM GTP-Na

-

40 mM HEPES

-

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.

II. Equipment

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

Micromanipulators

-

Perfusion system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller

III. Procedure

-

Preparation:

-

Prepare acute brain slices (e.g., hippocampus or prefrontal cortex) or cultured neurons.

-

Continuously perfuse the recording chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.

-

Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

-

Obtaining a Whole-Cell Recording:

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

-

Recording AMPA Receptor-Mediated Currents:

-

Voltage-Clamp Mode: Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Evoked EPSCs (eEPSCs): Stimulate presynaptic afferents using a bipolar stimulating electrode to evoke synaptic responses.

-

Miniature EPSCs (mEPSCs): In the presence of tetrodotoxin (TTX, 1 µM) to block action potentials, record spontaneous mEPSCs.

-

-

Application of this compound:

-

Establish a stable baseline recording of AMPA receptor-mediated currents.

-

Bath-apply this compound at the desired concentration through the perfusion system.

-

Allow sufficient time for the drug to equilibrate in the recording chamber (typically several minutes).

-

Record the effects of this compound on the amplitude, decay kinetics, and frequency (for mEPSCs) of the currents.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time constant (τ) of the EPSCs before and after this compound application.

-

For mEPSCs, analyze changes in amplitude, frequency, and decay kinetics.

-

Construct concentration-response curves to determine the EC50 of this compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving AMPA receptors and how this compound modulates them.

Canonical AMPA Receptor Signaling Pathway. This diagram illustrates the sequence of events following glutamate release, leading to postsynaptic depolarization and the induction of Long-Term Potentiation (LTP). This compound enhances this pathway by potentiating AMPA receptor function.

Non-Canonical AMPA Receptor Signaling. This diagram shows a signaling pathway independent of ion flux, where AMPA receptor activation leads to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the MAPK pathway and increases BDNF expression.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a positive allosteric modulator of AMPA receptors like this compound.

Workflow for Characterizing an AMPA Receptor PAM. This diagram illustrates the logical progression of experiments, from initial screening to in vivo behavioral studies, for a compound like this compound.

Conclusion

This compound has been a foundational tool in the study of AMPA receptor modulation. While its own clinical utility has been limited, the insights gained from its characterization have paved the way for the development of more potent and specific AMPA receptor PAMs. This technical guide provides a comprehensive resource for researchers aiming to understand and utilize this compound in their studies of glutamatergic neurotransmission and cognitive enhancement. The provided data, protocols, and diagrams offer a framework for the continued investigation of this important class of molecules.

The Role of CX516 in Enhancing Synaptic Plasticity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: CX516, a pioneering member of the ampakine class of drugs, has been instrumental in advancing our understanding of synaptic plasticity and cognitive enhancement. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process for learning and memory. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on synaptic function, the signaling pathways it influences, and detailed protocols from key experimental studies. While its clinical efficacy in humans has been limited by low potency and a short half-life, this compound remains a critical reference compound in neuroscience research.[1]

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound is an ampakine that binds to an allosteric site on the AMPA receptor.[2] This binding modulates the receptor's function by slowing its deactivation and desensitization, thereby prolonging the channel's open time in response to glutamate binding.[2] This action results in an increased influx of Na+ ions for a given presynaptic glutamate release, leading to a larger and more sustained excitatory postsynaptic potential (EPSP). This enhanced depolarization is crucial for relieving the magnesium (Mg2+) block on the N-methyl-D-aspartate (NMDA) receptor, a key step in initiating the downstream signaling cascades required for long-term potentiation (LTP), a cellular correlate of memory formation.[2][3][4]

Caption: Mechanism of this compound at the glutamatergic synapse.

Quantitative Effects on Synaptic Function and Behavior

This compound has demonstrated measurable effects on synaptic currents, neuronal firing, and cognitive performance in various experimental models. The data below summarizes key quantitative findings.

Table 1: Electrophysiological and Behavioral Effects of this compound

| Experimental Model | Measured Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| Cultured Cells | Steady-State Current (Glutamate-induced) | 6 mM this compound | ~1000% increase | [5] |

| Organotypic Hippocampal Slices (Chloroquine-treated) | mEPSC Frequency & Amplitude | This compound (concentration not specified) | Return to near-normal levels from a decreased state | [6] |

| Organotypic Hippocampal Slices (Chloroquine-treated) | AMPAR Single Channel Open Probability & Mean Open Time | This compound (concentration not specified) | Significant recovery from an impaired state | [6] |

| In vivo Rat Hippocampus (CA1 & CA3) | Neuronal Firing Rate (during DNMS task) | 35 mg/kg this compound | 100-350% increase during correct trials | [2][7] |

| In vivo Rat Model (DNMS Task) | Performance at Long Delays (6-35s) | 35 mg/kg this compound (alternating days for 17 days) | Marked and progressive improvement | [8][9][10] |

| In vivo Rat Model (DNMS Task) | Performance Increase from Baseline | 35 mg/kg this compound | 14.3 ± 3.5% mean increase (vs. 1.9 ± 1.5% for control) | [9] |

| In vivo Rat Model (PCP-induced deficit) | Extradimensional Shift Performance | 10 and 20 mg/kg this compound, s.c. | Significant attenuation of deficits |[11] |

Modulation of Signaling Pathways: The BDNF Connection

Beyond direct AMPA receptor modulation, ampakines like this compound can indirectly influence signaling cascades crucial for long-term synaptic health and plasticity, notably the Brain-Derived Neurotrophic Factor (BDNF) pathway. Chronic administration of ampakines has been shown to increase the expression of BDNF mRNA and protein.[12][13] The proposed mechanism involves the increased neuronal activity and calcium influx initiated by enhanced AMPA receptor function, which in turn activates transcription factors (e.g., CREB) that promote BDNF gene expression. The subsequent release of BDNF activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream pathways (e.g., MAPK/ERK, PI3K/Akt) that support synaptic growth and efficacy.[14][15]

Caption: this compound-mediated activation of the BDNF signaling cascade.

Key Experimental Protocols

In Vitro: Organotypic Hippocampal Slice Electrophysiology

This protocol is based on studies investigating this compound's ability to rescue synaptic deficits.[6]

-

Objective: To assess the effect of this compound on AMPA receptor-mediated synaptic transmission in a disease model.

-

Model: Organotypic hippocampal slice cultures from Sprague-Dawley rats. A model of lysosomal dysfunction is created by treating slices with chloroquine to induce protein accumulation and synaptic impairment.

-

Methodology:

-

Slice Preparation: Hippocampi are dissected from P8-P10 rat pups and sectioned into 400 µm slices. Slices are cultured on semi-permeable membranes for several days.

-

Disease Induction: Cultures are treated with chloroquine (e.g., 10 µM) for a specified period to induce synaptic dysfunction.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.

-

Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the presence of a sodium channel blocker (e.g., Tetrodotoxin, TTX) to isolate spontaneous, action potential-independent synaptic events. Baseline mEPSC frequency and amplitude are recorded.

-

Drug Application: this compound is bath-applied to the slices, and mEPSCs are recorded again.

-

Analysis: Changes in mEPSC frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor function) are quantified and compared before and after this compound application. Single-channel properties can be further analyzed using non-stationary fluctuation analysis.

-

In Vivo: Delayed-Nonmatch-to-Sample (DNMS) Behavioral Task

This protocol is adapted from studies examining the cognitive-enhancing effects of this compound in rats.[8][9][16]

-

Objective: To evaluate the effect of this compound on short-term spatial memory.

-

Model: Adult male rats.

-

Methodology:

-

Apparatus: A T-maze or similar apparatus where the rat must choose between two arms.

-

Training (Pre-Drug): Animals are trained to criterion performance. A typical trial consists of:

-

Sample Phase: One arm of the maze is blocked, forcing the rat into the other arm to receive a reward.

-

Delay Phase: The rat is held in the starting area for a variable delay period (e.g., 1 to 40 seconds).

-

Choice Phase: Both arms are now open, and the rat must enter the previously unvisited arm (the "non-match") to receive a reward.

-

-

Drug Administration:

-

Dose: this compound (e.g., 35 mg/kg) or vehicle is prepared in a suitable solution (e.g., 25% 2-hydroxypropyl-β-cyclodextrin).[8]

-

Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is administered approximately 5-15 minutes before the testing session.

-

-

Testing: A multi-day regimen is often used, such as alternating days of this compound and vehicle injections for over two weeks, followed by a washout period of vehicle-only injections to test for lasting effects.

-

Analysis: Performance is measured as the percentage of correct choices, particularly as a function of the delay interval duration. Data from this compound-treated days are compared to vehicle days and to the pre-drug baseline.

-

Caption: Workflow for a typical in vivo behavioral study using this compound.

Summary of Preclinical and Clinical Findings

While preclinical studies in animal models consistently demonstrated the potential of this compound to facilitate synaptic plasticity and improve performance in learning and memory tasks[2][6][8], its translation to human clinical trials yielded disappointing results.[1] Trials for conditions such as Alzheimer's disease, schizophrenia, and Fragile X syndrome did not show significant cognitive improvement.[2][17][18] This was largely attributed to the compound's low potency and unfavorable pharmacokinetic profile, including a short half-life of about 45 minutes.[1] Despite its clinical limitations, this compound established a crucial proof-of-concept and serves as an invaluable research tool and a benchmark against which newer, more potent ampakines like CX717 and farampator are compared.[1]

References

- 1. CX-516 - Wikipedia [en.wikipedia.org]

- 2. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facilitative effects of the ampakine this compound on short-term memory in rats: correlations with hippocampal neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Positive modulation of AMPA receptors increases neurotrophin expression by hippocampal and cortical neurons. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]

- 14. Ampakines cause sustained increases in BDNF signaling at excitatory synapses without changes in AMPA receptor subunit expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nootropic Ampakine CX516: A Technical Guide to its Core Mechanisms and Cognitive Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX516, a pioneering member of the ampakine class of drugs, has been a subject of significant research interest for its potential nootropic effects. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its investigation. While early enthusiasm for this compound was tempered by mixed results in human clinical trials, it remains a critical reference compound for the development of novel cognitive enhancers.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[1] This binding event modulates the receptor's conformational state, leading to a prolongation of the ion channel opening in response to glutamate.[1] This enhanced receptor activity results in an increased influx of cations, primarily Na+ and Ca2+, into the postsynaptic neuron, thereby augmenting the excitatory postsynaptic potential (EPSP). The primary mechanism of this compound is to slow the deactivation and desensitization of the AMPA receptor, effectively amplifying the synaptic response to glutamate.[2][3]

The following diagram illustrates the signaling pathway of AMPA receptor activation and the modulatory effect of this compound.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the effects of this compound.

Table 1: Preclinical (Animal) Studies

| Study Focus | Animal Model | Dosage | Key Quantitative Findings | Reference |

| Cognitive Enhancement | Rats | 10 and 20 mg/kg, s.c. | Significantly attenuated extradimensional shift deficits induced by phencyclidine. | [4] |

| Short-Term Memory | Rats | 35 mg/kg, i.p. | Improved performance in a delayed-nonmatch-to-sample (DNMS) task, particularly at longer delays (>5 sec). | [5][6] |

| Electrophysiology | Rat Hippocampal Slices | Not specified | Increased mEPSC frequency and amplitude; increased probability of opening and mean open time of single AMPA receptor channels. | [7] |

| Hippocampal Cell Firing | Rats | 35 mg/kg, i.p. | Increased hippocampal CA1 and CA3 cell firing by 100-350% during correct trials in a DNMS task. | [1][6] |

Table 2: Clinical (Human) Studies

| Study Focus | Participant Population | Dosage | Key Quantitative Findings | Reference |

| Schizophrenia (Cognitive Deficits) | Stable schizophrenia patients | 900 mg t.i.d. for 4 weeks | No significant difference from placebo on the composite cognitive score. Effect size of -0.19 for clozapine-treated and 0.24 for olanzapine/risperidone-treated patients. | [1] |

| Mild Cognitive Impairment | Elderly participants | 900 mg t.i.d. for 4 weeks | Primary outcome was the 15-item Word List Delayed Recall test. (Results not explicitly detailed in provided snippets). | [8][9] |

| Alzheimer's Disease | Patients with dementia | 900 mg t.i.d. for 12 weeks | Study aimed to measure drug-induced alterations in intellectual function using standardized neuropsychological tests. | [10] |

| Fragile X Syndrome | Individuals with Fragile X Syndrome | Not specified | No significant improvement in memory (primary outcome) or other secondary measures compared to placebo. 12.5% frequency of allergic rash in the this compound group. | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of this compound.

Animal Model of Schizophrenia (Attentional Set-Shifting Task)

-

Subjects: Adult male Lister Hooded rats.

-

Drug Administration: this compound (10 and 20 mg/kg) or vehicle administered subcutaneously (s.c.) 30 minutes prior to behavioral testing. Phencyclidine (PCP) was used to induce cognitive deficits.

-

Experimental Design: A between-subjects design where different groups of rats received either vehicle, PCP alone, or PCP in combination with this compound.

-

Behavioral Assay (Attentional Set-Shifting): This task assesses cognitive flexibility. Rats are trained to discriminate between two stimuli based on a specific dimension (e.g., odor). The rule for correct discrimination is then changed, requiring the animal to shift its attention to a new dimension (e.g., digging medium). The key measure is the number of trials required to learn the new rule (extradimensional shift).

-

Data Analysis: The number of trials to criterion for the extradimensional shift was compared across the different treatment groups using analysis of variance (ANOVA).

Human Clinical Trial in Schizophrenia

-

Participants: Stable outpatients aged 18-65 with a DSM-IV diagnosis of schizophrenia, treated with stable doses of clozapine, olanzapine, or risperidone.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial lasting 4 weeks, with a 4-week follow-up.

-

Intervention: this compound (900 mg three times daily) or matching placebo administered orally as an add-on to their existing antipsychotic medication.

-

Outcome Measures:

-

Primary: Change from baseline in a composite cognitive score at week 4.

-

Secondary: Changes in individual cognitive tests and symptom rating scales (e.g., Positive and Negative Syndrome Scale - PANSS).

-

-

Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory parameters.

-

Data Analysis: The primary endpoint was analyzed using an intent-to-treat approach, comparing the change in the composite cognitive score between the this compound and placebo groups.

The following diagram illustrates a generalized workflow for a clinical trial investigating this compound.

Conclusion

This compound has been instrumental in advancing our understanding of AMPA receptor modulation as a therapeutic strategy for cognitive enhancement. While its clinical efficacy in human trials has been limited, potentially due to factors such as low potency and a short half-life, the preclinical data clearly demonstrate its ability to enhance synaptic plasticity and improve performance in memory-related tasks.[13] The methodologies developed and refined during the investigation of this compound have paved the way for the development of more potent and selective second-generation ampakines. For researchers and drug development professionals, this compound serves as a valuable case study, highlighting the challenges of translating promising preclinical findings into clinically effective nootropic agents and underscoring the importance of optimizing pharmacokinetic and pharmacodynamic properties in the pursuit of cognitive enhancement.

References

- 1. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]

- 7. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Efficacy And Safety Of this compound In Elderly Participants With Mild Cognitive Impairment. | Clinical Research Trial Listing [centerwatch.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CX-516 - Wikipedia [en.wikipedia.org]

CX516: A Technical Deep Dive into its Enhancement of Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX516, a member of the ampakine class of drugs, has garnered significant interest for its potential as a cognitive enhancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on long-term potentiation (LTP), a cellular correlate of learning and memory. By acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory synaptic transmission and facilitates the induction and maintenance of LTP. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a primary mechanism for learning and memory formation in the brain. The modulation of LTP presents a promising avenue for the development of therapeutics for cognitive disorders. This compound (1-(quinoxalin-6-ylcarbonyl)piperidine) is a pioneering ampakine compound that has been instrumental in elucidating the role of AMPA receptor modulation in synaptic plasticity. This guide explores the core actions of this compound on LTP, providing a detailed examination of its effects on synaptic physiology and the downstream molecular cascades.

Mechanism of Action of this compound

This compound is a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances its response to glutamate. The primary mechanism of action involves slowing the deactivation and desensitization of the AMPA receptor channel, thereby prolonging the influx of sodium ions and increasing the amplitude and duration of the excitatory postsynaptic potential (EPSP).[1] This enhanced depolarization is crucial for the induction of N-methyl-D-aspartate (NMDA) receptor-dependent LTP.

Quantitative Impact of this compound on Synaptic Transmission and Plasticity

The potentiation of AMPA receptor function by this compound translates to measurable changes in synaptic activity and plasticity. While specific dose-response data on the magnitude of LTP enhancement by this compound remains a subject of ongoing research, studies have provided quantitative insights into its effects on neuronal firing and synaptic currents.

| Parameter | Effect of this compound | Quantitative Data | Reference |

| Neuronal Firing Rate | Increased firing rate of hippocampal CA1 and CA3 neurons during memory tasks. | 100-350% increase in firing rate on correct trials. | Hampson et al., 1998[2] |

| mEPSC Frequency | Reversal of deficits in a disease model. | Returned to near-normal levels from a significantly decreased state. | Kanju et al., 2008[3][4] |

| mEPSC Amplitude | Reversal of deficits in a disease model. | Returned to near-normal levels from a significantly decreased state. | Kanju et al., 2008[3][4] |

Table 1: Quantitative Effects of this compound on Neuronal and Synaptic Parameters

Signaling Pathways Modulated by this compound in LTP

The facilitation of LTP by this compound is not solely a consequence of enhanced AMPA receptor currents but also involves the activation of downstream signaling cascades critical for the consolidation of synaptic changes. A key pathway implicated is the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling cascade, which in turn activates the transcription factor cAMP response element-binding protein (CREB).

The enhanced depolarization caused by this compound-modulated AMPA receptors facilitates the activation of NMDA receptors, leading to calcium influx. This calcium signal activates calcium/calmodulin-dependent protein kinase II (CaMKII), which is a critical step in triggering the release of BDNF. BDNF then acts on TrkB receptors, initiating a signaling cascade that culminates in the phosphorylation of CREB at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes encoding proteins necessary for the late phase of LTP and the structural remodeling of synapses.

Experimental Protocols

The investigation of this compound's effects on LTP relies on well-established electrophysiological techniques in rodent hippocampal slices. The following sections detail the key experimental procedures.

Preparation of Acute Hippocampal Slices

-

Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley rats (6-8 weeks old) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).

-

ACSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

-

Slicing: The hippocampi are dissected, and transverse slices (400 µm thick) are prepared using a vibratome in ice-cold ACSF.

-

Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

-

Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: Baseline synaptic responses are evoked by delivering single pulses (0.1 ms duration) every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. A stable baseline is recorded for at least 20 minutes.

-

Drug Application: this compound is dissolved in ACSF to the desired concentration and perfused through the recording chamber for a predetermined period before LTP induction.

Induction of Long-Term Potentiation (Theta-Burst Stimulation)

A commonly used protocol to induce LTP that mimics in vivo hippocampal neuronal activity is theta-burst stimulation (TBS).[5][6][7]

-

TBS Protocol: A typical TBS protocol consists of 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms. This entire sequence can be repeated 2-3 times with a 20-second interval.

-

Post-Induction Recording: Following TBS, fEPSPs are recorded for at least 60 minutes to monitor the induction and maintenance of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the mechanisms of synaptic plasticity. Its ability to positively modulate AMPA receptors leads to a significant enhancement of LTP, a process intricately linked to learning and memory. This is achieved through both direct effects on synaptic transmission and the activation of crucial downstream signaling pathways, including the BDNF-TrkB-CREB cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ampakines as potential therapeutic agents for cognitive enhancement. Further research focusing on precise dose-response relationships and the long-term consequences of AMPA receptor modulation will be vital for translating these preclinical findings into clinical applications.

References

- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal S… [ouci.dntb.gov.ua]

The Ampakine CX516: A Technical Overview of its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, was one of the first synthetic compounds to be classified as an ampakine—a class of drugs that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its discovery in the early 1990s by Cortex Pharmaceuticals marked a significant step forward in the exploration of cognitive enhancement and the potential for treating a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its mechanism of action, preclinical evaluation, and initial clinical investigations.

Core Compound Details

| Property | Detail |

| Chemical Name | 1-(Quinoxalin-6-ylcarbonyl)piperidine |

| Synonyms | BDP-12 |

| Molecular Formula | C₁₅H₁₇N₃O |

| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptors |

Mechanism of Action: Modulating the AMPA Receptor

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. This binding prolongs the time the receptor's ion channel remains open in response to glutamate, thereby enhancing the influx of sodium and calcium ions into the postsynaptic neuron.[1] This potentiation of the glutamate signal leads to a larger and more sustained excitatory postsynaptic potential (EPSP).

The primary downstream effects of this compound's modulation of the AMPA receptor are linked to the facilitation of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. By enhancing AMPA receptor function, this compound lowers the threshold for LTP induction.[1]

Signaling Pathway

The enhanced influx of cations through the AMPA receptor channel, facilitated by this compound, leads to a greater depolarization of the postsynaptic membrane. This depolarization is crucial for the activation of NMDA receptors, another type of glutamate receptor, by removing the magnesium block. The subsequent influx of calcium through NMDA receptors activates key intracellular signaling cascades, including those involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases play a critical role in the synaptic plasticity events that underpin learning and memory.

Preclinical Research

Early preclinical studies of this compound provided the foundational evidence for its cognitive-enhancing properties. The majority of this research was conducted in rodent models, utilizing a variety of behavioral paradigms to assess learning and memory.

Key Preclinical Findings

| Animal Model | Behavioral Task | Key Findings |

| Rat | Delayed-Nonmatch-to-Sample (DNMS) | This compound improved performance, particularly at longer delay intervals.[2][3] |

| Rat | Odor Discrimination | A single dose of this compound improved memory for odor discrimination.[1] |

| Rat | Water Maze | Performance in the water maze task was improved with this compound administration.[1] |

| Rat | Radial Maze | This compound improved performance in the radial maze task.[1] |

Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

The DNMS task is a widely used behavioral assay to assess short-term memory in rodents. The protocol for the early studies with this compound generally followed these steps:

-

Apparatus: A two-lever operant chamber.

-

Training: Rats were trained to press a lever for a food reward. They were then trained on the non-matching principle, where they had to press the lever that was not presented in the initial "sample" phase to receive a reward.

-

Procedure:

-

A trial began with the presentation of one of the two levers (the "sample").

-

After the rat pressed the sample lever, a delay period of varying duration was initiated.

-

Following the delay, both levers were presented, and the rat was required to press the "non-matching" lever (the one not presented in the sample phase) to receive a reward.

-

-

Drug Administration: this compound was administered intraperitoneally at doses ranging from 10 to 70 mg/kg prior to the behavioral testing sessions.[2]

-

Data Analysis: The primary outcome measure was the percentage of correct responses at different delay intervals.

Early Clinical Research

The promising preclinical data for this compound led to its investigation in human clinical trials for a variety of conditions characterized by cognitive deficits.

Clinical Trials in Schizophrenia

Some of the earliest clinical trials of this compound focused on its potential to ameliorate the cognitive impairments associated with schizophrenia.

Methodology of an Add-on Trial:

-

Design: A multi-center, randomized, double-blind, placebo-controlled trial.

-

Participants: Clinically stable outpatients with a diagnosis of schizophrenia who were receiving a stable dose of an atypical antipsychotic (e.g., clozapine, olanzapine, risperidone).

-

Intervention: Participants were randomized to receive either this compound (e.g., 900 mg three times daily) or a placebo as an add-on to their existing antipsychotic medication for a period of 4 weeks.[1]

-

Cognitive Assessments: A battery of neuropsychological tests was administered at baseline and at the end of the treatment period. These tests assessed various cognitive domains, including:

-

Attention/Vigilance: Continuous Performance Test

-

Verbal Learning and Memory: California Verbal Learning Test

-

Visual Learning and Memory: Wechsler Memory Scale-III Faces subtest

-

Working Memory: Letter-Number Sequencing

-

Executive Function: Wisconsin Card Sorting Test

-

-

Primary Outcome: The primary endpoint was often a composite score derived from the cognitive battery.

Quantitative Results from an Add-on Trial:

| Cognitive Domain | This compound (Mean Change) | Placebo (Mean Change) | Effect Size (d) |

| Composite Score | -0.04 | 0.15 | -0.19 (clozapine), 0.24 (olanzapine/risperidone) |

| Verbal Memory | 1.2 | 0.8 | 0.11 |

| Attention | 0.3 | 0.1 | 0.15 |

Note: Data presented here is a synthesis of findings from early trials and may not represent a single specific study. Effect sizes and mean changes varied across studies.[1]

While some early pilot studies suggested potential benefits, larger, more definitive trials generally failed to demonstrate a significant improvement in cognitive function with this compound as an add-on therapy for schizophrenia.[1][4]

Other Investigated Indications

This compound was also investigated for other conditions, including:

-

Alzheimer's Disease: The rationale was to enhance glutamatergic neurotransmission to compensate for neuronal loss.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The aim was to improve attention and executive function.

-

Fragile X Syndrome: The goal was to address the underlying cognitive deficits associated with this genetic disorder.

In Vitro Electrophysiological Screening

The discovery and characterization of this compound and other ampakines relied heavily on in vitro electrophysiological techniques to assess their effects on AMPA receptor function.

Experimental Workflow for In Vitro Screening

Conclusion

This compound was a pioneering compound in the field of cognitive enhancement. Its discovery and early research provided crucial insights into the therapeutic potential of modulating the AMPA receptor. While this compound itself did not ultimately achieve clinical success, largely due to modest potency and a short half-life, the knowledge gained from its development paved the way for the creation of a new generation of more potent and pharmacokinetically favorable ampakines. The early research on this compound remains a cornerstone in the ongoing quest to develop effective treatments for cognitive dysfunction.

References

- 1. A Placebo-Controlled Add-On Trial of the Ampakine, this compound, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A placebo-controlled add-on trial of the Ampakine, this compound, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CX516 (Ampalex): Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in mediating fast excitatory neurotransmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances glutamatergic signaling, a mechanism that has been investigated for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and mild cognitive impairment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It further details experimental protocols for its synthesis and biological evaluation, and presents key quantitative data in a structured format to facilitate research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 1-(quinoxalin-6-ylcarbonyl)piperidine. Its structure comprises a quinoxaline ring system linked to a piperidine ring via a carbonyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(quinoxalin-6-ylcarbonyl)piperidine | [1] |

| Synonyms | Ampalex, BDP-12, Ampakine CX 516 | [2] |

| Molecular Formula | C₁₄H₁₅N₃O | |

| Molecular Weight | 241.29 g/mol | |

| CAS Number | 154235-83-3 | |

| Appearance | White to light brown powder | General knowledge |

| Solubility | DMSO: 48 mg/mL (198.93 mM) | [2] |

| SMILES | O=C(c1cc2nccnc2cc1)N1CCCCC1 | |

| InChI Key | ANDGGVOPIJEHOF-UHFFFAOYSA-N |

Pharmacological Properties

Mechanism of Action

This compound is a positive allosteric modulator of the AMPA receptor. It binds to a site distinct from the glutamate binding site and modulates the receptor's function. Specifically, this compound slows the deactivation of the AMPA receptor channel, thereby prolonging the duration of the excitatory postsynaptic current (EPSC) generated in response to glutamate.[3] This enhancement of glutamatergic neurotransmission is believed to be the basis for its cognitive-enhancing effects. Notably, this compound has a more pronounced effect on inhibiting the deactivation of GluA2-containing AMPA receptors compared to GluA1-containing receptors and does not significantly alter the receptor's desensitization kinetics or agonist binding affinity.[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans. A notable characteristic of this compound is its relatively short half-life.

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | T½ (half-life) | Cmax | Tmax | AUC | Brain Levels | Reference |

| Rat | 35 mg/kg | i.p. | ~15-20 min | - | ~40 min (peak effect) | - | ~50 µM | [5] |

| Human | 900 mg TID | Oral | ~45 min | - | - | - | - |

Data for Cmax, Tmax, and AUC are not consistently reported in publicly available literature. The provided Tmax for rats reflects the approximate time of peak behavioral effect.

Efficacy

This compound has demonstrated efficacy in various preclinical models of learning and memory.

Table 3: Preclinical Efficacy of this compound

| Animal Model | Task | Dose | Effect | Reference |

| Rat | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg (i.p.) | Significant improvement in performance, particularly at longer delay intervals.[5] | [5] |

| Rat | Odor Discrimination | Single dose | Improved memory. | [3] |

| Rat | Water Maze & Radial Maze | Single dose | Improved performance. | [3] |

| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | - | Decreased the amount of afferent activity required to induce LTP. | [3] |

| Rat Hippocampal Slices | Excitatory Postsynaptic Current (EPSC) | - | Increased size and duration of EPSCs. | [3] |

Experimental Protocols

Synthesis of 1-(quinoxalin-6-ylcarbonyl)piperidine (this compound)

General Procedure:

-

Preparation of Quinoxaline-6-carboxylic acid: This intermediate can be synthesized through the condensation of 3,4-diaminobenzoic acid with glyoxal. The reaction is typically carried out in a suitable solvent like ethanol or a mixture of water and ethanol, often with mild heating.

-

Activation of the Carboxylic Acid: The resulting quinoxaline-6-carboxylic acid is then activated for amide bond formation. Common methods include conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Amide Coupling: The activated quinoxaline-6-carboxylic acid derivative is then reacted with piperidine in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), usually in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

-

Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as extraction, chromatography (e.g., column chromatography on silica gel), and/or recrystallization.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol outlines a general method for assessing the effect of this compound on AMPA receptor-mediated currents in cultured neurons or acute brain slices.[5][6]

Materials and Reagents:

-

Cell Culture or Brain Slice Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acutely prepared brain slices (e.g., hippocampal slices).

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

-

Internal Pipette Solution: Containing (in mM): 135 CsF, 10 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, with pH adjusted to 7.2 with CsOH.

-

Pharmacological Agents: Glutamate or AMPA, tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABA-A receptors, and this compound stock solution (dissolved in DMSO).

Procedure:

-

Preparation: Prepare and maintain neuronal cultures or acute brain slices according to standard laboratory protocols.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place the cell culture dish or brain slice in the recording chamber on the stage of an upright microscope and perfuse with aCSF at a constant rate.

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -60 mV to -70 mV.

-

Record baseline AMPA receptor-mediated currents by applying brief pulses of glutamate or AMPA.

-

Bath-apply this compound at the desired concentration and allow it to equilibrate.

-

Record AMPA receptor-mediated currents in the presence of this compound.

-

-

Data Analysis: Measure the amplitude and decay kinetics of the AMPA receptor-mediated currents before and after the application of this compound. An increase in the decay time constant and/or amplitude of the current indicates positive allosteric modulation.

Functional Assay for Potency and Efficacy

Due to the nature of this compound as a positive allosteric modulator, its potency and efficacy are typically determined through functional assays that measure the enhancement of an agonist's effect, rather than through direct binding assays. Electrophysiology, as described above, is a primary method.

General Protocol for Determining EC₅₀:

-

Prepare a concentration-response curve for the agonist (e.g., glutamate) in the absence of this compound. This establishes the baseline response.

-

Prepare a series of dilutions of this compound.

-

For each concentration of this compound, generate a new agonist concentration-response curve.

-

Measure the potentiation of the agonist response at each this compound concentration. This can be quantified as the fold-increase in the agonist's potency (a leftward shift in the EC₅₀ of the agonist) or the increase in the maximal response.

-

Plot the potentiation effect as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of this compound. The EC₅₀ is the concentration of this compound that produces 50% of its maximal potentiating effect.

Signaling Pathways

This compound, by enhancing AMPA receptor function, influences downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory. The primary effect is an increased influx of Na⁺ ions upon glutamate binding, leading to a stronger and more prolonged depolarization of the postsynaptic membrane. This enhanced depolarization facilitates the activation of NMDA receptors by relieving the magnesium block, leading to Ca²⁺ influx and the activation of calcium-dependent signaling pathways, such as the CaMKII pathway, which are central to the induction of Long-Term Potentiation (LTP).

Conclusion

This compound remains a significant tool for neuroscience research, providing a means to probe the role of AMPA receptor modulation in cognitive processes and synaptic plasticity. While its clinical development has been hampered by its pharmacokinetic profile, the study of this compound has paved the way for the development of newer generations of ampakines with improved properties. This guide has summarized the core chemical, pharmacological, and experimental knowledge surrounding this compound, offering a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Structural analysis of the positive AMPA receptor modulators this compound and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 3. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

The Modulatory Effects of CX516 on Glutamate Receptor Subtypes: A Technical Whitepaper

Introduction

CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs.[1] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2] Developed initially for the potential treatment of cognitive decline in conditions such as Alzheimer's disease and mild cognitive impairment, this compound has been instrumental in elucidating the therapeutic potential of AMPA receptor modulation.[3][4] Although its clinical journey has been met with challenges, primarily due to low potency and a short half-life, this compound remains a crucial reference compound in neuroscience research.[1] This technical guide provides an in-depth analysis of this compound's effects on glutamate receptor subtypes, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Primary Target: AMPA Receptors

The principal mechanism of action for this compound is the positive allosteric modulation of AMPA receptors.[1] Unlike direct agonists that bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor complex.[5]

Mechanism of Action

The effect of this compound is characterized by:

-

Increased Amplitude of Excitatory Postsynaptic Currents (EPSCs): By prolonging the channel open time, this compound increases the total charge transfer, resulting in a larger postsynaptic potential.[8]

-

Prolongation of EPSCs: The slowed deactivation kinetics lead to a longer duration of the synaptic response.[6][8]

-

Minimal Impact on Desensitization: this compound is classified as a "low-impact" or Type II ampakine, meaning it has only a modest effect on the rate or extent of receptor desensitization—a process where the receptor closes despite the continued presence of glutamate.[8][10] This property is thought to contribute to its relatively good safety profile, with a reduced risk of excitotoxicity and seizure activity compared to "high-impact" ampakines.[6][8]

Quantitative Data on AMPA Receptor Modulation

The potency and efficacy of this compound have been quantified in various experimental systems. The following table summarizes key quantitative data, comparing this compound to other modulators where data is available.

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Acutely isolated prefrontal cortex pyramidal neurons | EC50 (Potentiation of glutamate-evoked currents) | 2.8 ± 0.9 mM | [10] |

| This compound | Acutely isolated prefrontal cortex pyramidal neurons | Emax (Fold increase in glutamate-evoked currents) | 4.8 ± 1.4 | [10] |

| This compound | HEK293 cells | EC50 | 156 μM | [11] |

| This compound | Acutely isolated substantia nigra dopamine neurons | EC50 | 3.7 ± 1.3 mM | [12] |

| This compound | Acutely isolated substantia nigra dopamine neurons | Emax (Fold increase) | 3.8 ± 1.6 | [12] |

| LY404187 | Acutely isolated prefrontal cortex pyramidal neurons | EC50 (Potentiation of glutamate-evoked currents) | 1.3 ± 0.3 μM | [10] |

| LY404187 | Acutely isolated prefrontal cortex pyramidal neurons | Emax (Fold increase in glutamate-evoked currents) | 45.3 ± 8.0 | [10] |

Effects on Other Glutamate Receptor Subtypes